molecular formula C14H17BrF2O B8168189 1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene

1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene

Cat. No.: B8168189
M. Wt: 319.18 g/mol
InChI Key: GQXWVWCNGKEXHP-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, a cyclohexylmethoxy group, and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene typically involves multiple steps:

    Cyclohexylmethoxylation: The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexylmethanol derivative reacts with the brominated benzene compound.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of cyclohexylmethoxy ketones or carboxylic acids.

    Reduction: Formation of 1-methyl-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene.

Scientific Research Applications

1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can facilitate further functionalization.

Comparison with Similar Compounds

  • 1-Bromo-4-(cyclohexylmethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-(methoxy)-2-(difluoromethyl)benzene

Uniqueness: 1-Bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene is unique due to the combination of its cyclohexylmethoxy and difluoromethyl groups, which impart distinct physicochemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-bromo-4-(cyclohexylmethoxy)-2-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF2O/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h6-8,10,14H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXWVWCNGKEXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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